Engineering Steric Bulk: A Technical Guide to Diethyl bis(1-methylpropyl)malonate (CAS 871501-13-8)
Engineering Steric Bulk: A Technical Guide to Diethyl bis(1-methylpropyl)malonate (CAS 871501-13-8)
Executive Summary
Diethyl bis(1-methylpropyl)malonate (CAS 871501-13-8) is a highly sterically hindered, dialkylated malonate derivative utilized primarily as an advanced intermediate in pharmaceutical synthesis. Featuring two sec-butyl (1-methylpropyl) groups attached to the alpha-carbon of a diethyl malonate core, this compound presents unique synthetic challenges and distinct pharmacokinetic advantages. This guide dissects the mechanistic causality behind its synthesis, provides a self-validating experimental protocol, and explores its utility in modern drug design.
Physicochemical Profiling & Structural Logic
The structural identity of Diethyl bis(1-methylpropyl)malonate (Molecular Formula:
Commercially and in literature, this scaffold is occasionally mislabeled under the synonym diisobutylmalonic acid diethyl ester, though structurally it strictly features sec-butyl (1-methylpropyl) substituents[1]. It is cataloged under various regulatory frameworks, frequently cross-referenced with CAS 71501-13-8 in European Chemicals Agency (ECHA) databases[2].
The defining feature of this molecule is extreme steric bulk . The alpha-carbon is flanked by two ester carbonyls and two branched aliphatic chains. In drug development, incorporating this scaffold into an Active Pharmaceutical Ingredient (API) drastically increases local lipophilicity and shields adjacent functional groups from enzymatic degradation.
Mechanistic Bottlenecks in Dialkylation
Synthesizing this compound relies on the classical Malonic Ester Synthesis, but the introduction of the second sec-butyl group is notoriously difficult.
When the mono-alkylated intermediate (diethyl sec-butylmalonate) is deprotonated, the resulting enolate is highly hindered. As the secondary alkyl halide (2-bromobutane) approaches, the transition state for the
Fig 1. Synthesis workflow of CAS 871501-13-8 highlighting SN2/E2 competition.
Self-Validating Experimental Protocol
To overcome the kinetic barrier of the second alkylation, the protocol below utilizes a sealed pressure reactor. This prevents the escape of volatile 2-bromobutane and allows reaction temperatures to exceed the atmospheric boiling point of ethanol, shifting the kinetic balance toward the
Step 1: First Enolate Generation & Mono-alkylation
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In a flame-dried, argon-purged flask, dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL) to generate Sodium Ethoxide (NaOEt).
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Cool to 0 °C. Add diethyl malonate (16.0 g, 100 mmol) dropwise.
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Self-Validation: The solution will exhibit a distinct increase in viscosity and a slight exothermic shift, confirming quantitative enolate formation.
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Add 2-bromobutane (15.0 g, 110 mmol) slowly. Heat to reflux (78 °C) for 4 hours.
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Self-Validation: The continuous precipitation of fine, white sodium bromide (NaBr) serves as an internal indicator of
progress. A lack of turbidity indicates moisture quenching.
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Step 2: Second Enolate Generation & Di-alkylation (Pressure Reactor) 4. Cool the mixture to room temperature. Add a second equivalent of freshly prepared NaOEt in ethanol (120 mmol). 5. Transfer the mixture to a high-pressure stainless-steel reactor. Add a large excess of 2-bromobutane (27.4 g, 200 mmol).
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Causality: The excess halide compensates for the inevitable loss to E2 elimination.
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Seal the reactor and heat to 120 °C for 18 hours.
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Workup: Cool the reactor, vent carefully, and neutralize the mixture with 1M HCl. Extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Isolate the target compound via fractional distillation under high vacuum to separate it from the mono-alkylated byproduct.
Reaction Optimization Data
The table below summarizes the quantitative impact of varying conditions on the yield of the dialkylated product versus the E2 elimination byproduct.
| Base / Solvent System | Temperature (°C) | 2-Bromobutane (eq) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) | E2 Elimination Rate |
| NaOEt / EtOH (Open) | 78 (Reflux) | 2.1 | 65.0 | 15.0 | High |
| NaH / THF (Open) | 65 (Reflux) | 2.5 | 40.0 | 45.0 | Moderate |
| t-BuOK / t-BuOH (Open) | 82 (Reflux) | 3.0 | 20.0 | 10.0 | Very High (Bulky base) |
| NaOEt / EtOH (Sealed) | 120 (Pressure) | 3.0 | 10.0 | 72.0 | Low (Pressure suppressed) |
Applications in Drug Development
Diethyl bis(1-methylpropyl)malonate is a critical building block for synthesizing highly lipophilic, sterically shielded APIs, most notably substituted barbiturates (e.g., 5,5-di-sec-butylbarbituric acid derivatives).
When this scaffold is integrated into a drug molecule, the dual sec-butyl groups create an "umbrella effect" over the core pharmacophore. This steric shielding physically blocks the active sites of Cytochrome P450 (CYP450) enzymes from accessing vulnerable oxidation sites on the molecule. Consequently, drugs engineered with this scaffold exhibit drastically reduced first-pass metabolism and a prolonged in vivo half-life.
Fig 2. Pharmacokinetic logic of incorporating the bis(1-methylpropyl)malonate scaffold.
References
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Title: Substance Information: diethyl bis(1-methylpropyl)malonate (EC 275-545-2 / CAS 71501-13-8) Source: European Chemicals Agency (ECHA) URL: [Link] (Cited in text as[2])
